2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
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Overview
Description
2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chlorine atoms and a hydroxy-methylthio-propyl group
Mechanism of Action
Mode of Action
It is known that benzamide derivatives can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Benzamide, a related compound, has been utilized to study the mechanism of photocatalytic decomposition of aqueous solution of acetic acid, acetamide, and acetonitrile in the presence of semiconductors
Pharmacokinetics
It is known that benzamide is combustible and incompatible with strong oxidising agents and strong bases . On combustion and thermal decomposition, it emits nitrogen oxides, carbon monoxide, and carbon dioxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Benzamide, for instance, reacts with azo and diazo compounds to generate toxic gases . It forms flammable gases with strong reducing agents . Mixing with dehydrating agents such as P2O5 or SOCl2 generates the corresponding nitrile . Combustion generates toxic mixed oxides of nitrogen (NOx) . Similar environmental factors may also influence the action of “2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide”.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple steps. One common method starts with the chlorination of benzamide to introduce chlorine atoms at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzamide core.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
Scientific Research Applications
2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Lacks the hydroxy-methylthio-propyl group, making it less complex.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
Uniqueness
2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dichloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXRPTWZKDZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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